1-(4-Aminophenyl)prop-2-yn-1-one
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Overview
Description
1-(4-Aminophenyl)prop-2-yn-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)prop-2-yn-1-one typically involves the reaction of 4-aminobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkenes .
Scientific Research Applications
1-(4-Aminophenyl)prop-2-yn-1-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)prop-2-yn-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propynone moiety can participate in covalent modifications. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Aminophenyl)prop-2-yn-1-one
- 1-(4-Hydroxyphenyl)prop-2-yn-1-one
- 1-(4-Methoxyphenyl)prop-2-yn-1-one
Uniqueness: 1-(4-Aminophenyl)prop-2-yn-1-one is unique due to the presence of the amino group at the para position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(4-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H,10H2 |
InChI Key |
AXBWLNSCDMWGLH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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